molecular formula C14H15N5O2 B2780463 N-(2-morpholinopyrimidin-5-yl)picolinamide CAS No. 1396686-14-8

N-(2-morpholinopyrimidin-5-yl)picolinamide

Cat. No.: B2780463
CAS No.: 1396686-14-8
M. Wt: 285.307
InChI Key: NFCCDEAVNQYABN-UHFFFAOYSA-N
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Description

N-(2-morpholinopyrimidin-5-yl)picolinamide: is a chemical compound that features a unique structure combining a pyrimidine ring with a morpholine moiety and a picolinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinopyrimidin-5-yl)picolinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.

    Attachment of the Picolinamide Group: The final step involves coupling the pyrimidine-morpholine intermediate with picolinic acid or its derivatives using coupling agents like carbodiimides.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-morpholinopyrimidin-5-yl)picolinamide can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring or the picolinamide group, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of the morpholine moiety.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-morpholinopyrimidin-5-yl)picolinamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology and Medicine: This compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the production of nitric oxide and cyclooxygenase enzymes, which are key mediators of inflammation .

Industry: In the industrial sector, this compound can be used in the development of new polymers and coatings due to its unique structural properties.

Mechanism of Action

The anti-inflammatory effects of N-(2-morpholinopyrimidin-5-yl)picolinamide are primarily due to its ability to inhibit the expression of inducible nitric oxide synthase and cyclooxygenase-2 enzymes. These enzymes are involved in the production of pro-inflammatory mediators like nitric oxide and prostaglandins . The compound achieves this by binding to the active sites of these enzymes, thereby preventing their catalytic activity.

Comparison with Similar Compounds

  • N-(2-morpholinopyrimidin-4-yl)picolinamide
  • N-(2-morpholinopyrimidin-6-yl)picolinamide
  • N-(2-piperidinopyrimidin-5-yl)picolinamide

Uniqueness: N-(2-morpholinopyrimidin-5-yl)picolinamide is unique due to the specific positioning of the morpholine group on the pyrimidine ring, which significantly influences its chemical reactivity and biological activity. This specific structure allows for more effective inhibition of inflammatory mediators compared to its analogs .

Biological Activity

N-(2-morpholinopyrimidin-5-yl)picolinamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anti-inflammatory agent. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structural elements, which include a morpholine group attached to a pyrimidine ring and a picolinamide moiety. The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving aldehydes and amidines.
  • Introduction of the Morpholine Group : Nucleophilic substitution reactions using morpholine are employed.
  • Attachment of the Picolinamide Group : Coupling with picolinic acid or its derivatives using coupling agents like carbodiimides completes the synthesis.

The compound exhibits its anti-inflammatory properties primarily through the inhibition of two critical enzymes involved in inflammation:

  • Inducible Nitric Oxide Synthase (iNOS) : This enzyme is responsible for the production of nitric oxide, a key mediator in inflammatory responses.
  • Cyclooxygenase-2 (COX-2) : This enzyme catalyzes the formation of pro-inflammatory prostaglandins.

Studies have shown that this compound can significantly reduce the expression of both iNOS and COX-2 at the mRNA and protein levels in stimulated macrophage cells, thereby inhibiting the inflammatory response effectively .

Anti-inflammatory Effects

Research indicates that this compound can inhibit nitric oxide production and reduce cyclooxygenase activity in various cellular models. For example, in LPS-stimulated RAW 264.7 macrophage cells, this compound demonstrated a significant reduction in NO production at non-cytotoxic concentrations, highlighting its potential therapeutic applications in inflammation-related disorders .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure can enhance or diminish biological activity. For instance:

CompoundStructural ModificationBiological Activity
N-(2-morpholinopyrimidin-4-yl)picolinamideMorpholine group at position 4Lower anti-inflammatory activity
N-(2-piperidinopyrimidin-5-yl)picolinamideReplacement of morpholine with piperidineVariable effects on iNOS inhibition

The specific positioning of substituents on the pyrimidine ring significantly influences the compound's reactivity and biological efficacy .

Case Studies

  • In Vitro Studies : A study evaluated various morpholinopyrimidine derivatives, including this compound, for their anti-inflammatory properties. The findings indicated that this compound effectively inhibited iNOS and COX-2 expression in macrophage cells stimulated by LPS, suggesting its potential as a novel therapeutic agent for inflammatory diseases .
  • Molecular Docking Studies : Molecular modeling studies have shown that this compound has a strong binding affinity for iNOS and COX-2 active sites, which could explain its potent inhibitory effects on these enzymes .

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2/c20-13(12-3-1-2-4-15-12)18-11-9-16-14(17-10-11)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCCDEAVNQYABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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